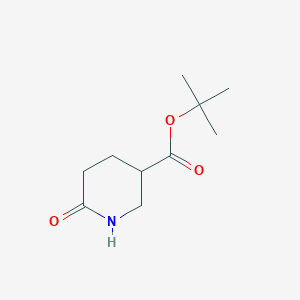

Tert-butyl 6-oxopiperidine-3-carboxylate

描述

Significance of Nitrogen Heterocycles in Contemporary Chemical Research

Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom within the ring structure. wisdomlib.org This class of compounds is of immense importance in organic and medicinal chemistry due to their versatile applications and diverse properties. wisdomlib.org They are integral to the structure of many biologically significant molecules, including nucleic acids, vitamins, and alkaloids. nih.govresearchgate.net In the realm of pharmaceuticals, nitrogen heterocycles are a dominant feature, with over 75% of drugs approved by the FDA containing such moieties. nih.gov Their prevalence stems from the ability of the nitrogen atom to form hydrogen bonds with biological targets, a crucial factor in drug-receptor interactions. nih.gov The continuous development of novel nitrogen-based heterocyles underscores their expanding role in addressing various diseases. nih.gov Beyond medicine, these compounds find applications as corrosion inhibitors, polymers, agrochemicals, and dyes. openmedicinalchemistryjournal.commsesupplies.com

The Piperidine (B6355638) Ring System as a Privileged Scaffold in Medicinal Chemistry and Bioactive Molecule Design

Within the vast family of nitrogen heterocycles, the piperidine ring, a six-membered saturated ring containing one nitrogen atom, holds a special status. nih.gov It is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netnih.gov The versatility of the piperidine nucleus allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacological properties. researchgate.net Piperidine derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, antimicrobial, and antipsychotic effects. researchgate.net This broad applicability has made the piperidine scaffold a focal point in the design and synthesis of new therapeutic agents. nih.govontosight.ai

Importance of the 6-Oxopiperidine-3-carboxylate Motif as a Versatile Synthetic Intermediate

The 6-oxopiperidine-3-carboxylate motif is a valuable and versatile building block in organic synthesis. This structure, which is a derivative of piperidine, serves as a key intermediate in the creation of more complex molecules, particularly those with pharmaceutical applications. Its utility is highlighted in the synthesis of various biologically active compounds. For instance, it is a crucial component in the synthesis of certain β-lactamase inhibitors, which are used in conjunction with β-lactam antibiotics to combat bacterial infections. google.com The strategic placement of the oxo and carboxylate groups provides multiple reactive sites for further chemical modifications, making it an ideal starting point for constructing diverse molecular architectures. The development of efficient synthetic routes to access these intermediates is an active area of research, aiming to streamline the production of important pharmaceuticals. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h7H,4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWISLQIQFQJVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of Tert Butyl 6 Oxopiperidine 3 Carboxylate

Reactivity of the Ketone Functionality at the C-6 Position

No specific studies on nucleophilic additions or condensation reactions at the C-6 ketone of Tert-butyl 6-oxopiperidine-3-carboxylate have been reported.

There is no available information on the alpha-functionalization at the C-5 position adjacent to the carbonyl group in this compound.

Transformations Involving the Tert-butyl Ester Group

Specific conditions and outcomes for the selective hydrolysis or transesterification of the tert-butyl ester in this compound have not been documented in the reviewed literature.

There is a lack of published research on the conversion of the tert-butyl carboxylate group in this molecule into other derivatives such as amides, acid halides, or other esters.

Reactivity of the Piperidine (B6355638) Nitrogen

The reactivity of the piperidine nitrogen within this compound, which is present as a lactam, has not been specifically investigated in the available scientific literature.

Deprotection of the N-Boc Group

The N-Boc group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and the relative ease of its removal. The deprotection of the N-Boc group in this compound is a critical step to enable further reactions at the nitrogen atom. This transformation is typically achieved under acidic conditions, which cleave the carbamate (B1207046) linkage.

Commonly employed methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The reaction is generally fast and proceeds at room temperature, yielding the corresponding secondary amine as a salt. For substrates that may be sensitive to strong acids, a variety of milder deprotection protocols have been developed. These alternative methods can offer greater functional group tolerance.

Table 1: Selected Methods for N-Boc Deprotection

| Reagent(s) | Solvent(s) | Conditions | Typical Yield |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | High |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | High |

| Oxalyl Chloride | Methanol (B129727) | Room Temperature, 1-4 h | Up to 90% nih.govresearchgate.net |

| Aqueous Phosphoric Acid | - | Varies | Effective |

| Silica Gel | - | Varies (for sensitive heterocycles) | Varies |

N-Alkylation and Acylation Reactions

Once the N-Boc group has been removed to expose the secondary amine, the nitrogen atom becomes a nucleophilic center available for further modification. N-alkylation and N-acylation are fundamental transformations that introduce diverse substituents onto the piperidine ring.

N-Alkylation involves the reaction of the deprotected piperidine with an alkylating agent, typically an alkyl halide (e.g., alkyl bromide or iodide), in the presence of a base. The base, such as potassium carbonate or sodium hydride, serves to deprotonate the resulting ammonium (B1175870) salt, regenerating the free amine for reaction. These reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. researchgate.net Research has documented the N-alkylation of related 6-oxopiperidine-3-carboxylic acid cores, for instance, with n-butyl groups. rsc.org

N-Acylation is another common reaction, forming an amide bond at the piperidine nitrogen. This is frequently accomplished using standard peptide coupling conditions. arkat-usa.org Acylating agents such as acyl chlorides or carboxylic acids can be used. When using a carboxylic acid, a coupling reagent is required to activate the carboxyl group. Common coupling reagents include phosphonium (B103445) salts like BOP (O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (O-Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). researchgate.net

Table 2: General Conditions for N-Alkylation and N-Acylation

| Transformation | Reagent(s) | Base / Additive | Solvent |

|---|---|---|---|

| N-Alkylation | Alkyl Bromide/Iodide | K₂CO₃ or NaH | DMF, Acetonitrile researchgate.net |

| N-Acylation | Acyl Chloride | Amine Base (e.g., Et₃N) | DCM, THF |

| N-Acylation | Carboxylic Acid | BOP, PyBOP, HOBt | DMF, DCM researchgate.net |

Further Functionalization of the Piperidine Ring System

Beyond modifications at the nitrogen atom, the carbon framework of the piperidine ring in this compound offers several sites for functionalization, enabling the synthesis of highly substituted and complex derivatives.

Substitution Reactions on the Piperidine Core

The presence of the lactam carbonyl at C6 and the ester at C3 activates the adjacent α-protons, facilitating the formation of enolates which can then react with electrophiles. libretexts.org Alkylation of the enolate is a primary method for introducing carbon-based substituents onto the ring.

Specifically, the methylene (B1212753) protons at the C5 position, being α to the lactam carbonyl, are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a kinetic enolate. youtube.com This enolate can then undergo SN2 reaction with an alkyl halide to yield a C5-substituted piperidine derivative. This strategy has been successfully applied in the regioselective γ-alkylation of related dioxopiperidine systems. researchgate.net

More advanced techniques, such as catalyst-controlled C-H functionalization, provide pathways to introduce substituents at other, less electronically activated positions like C2, C3, and C4, offering a powerful tool for creating diverse positional analogues. nih.govresearchgate.net

Formation of Fused Ring Systems and Bicyclic Architectures

The rigid structure and multiple functional groups of the 6-oxopiperidine-3-carboxylate scaffold make it an excellent precursor for constructing more complex molecular architectures, such as fused and bicyclic ring systems, through intramolecular reactions.

Intramolecular cyclization is a key strategy for forming these systems. For example, derivatives of the piperidine core can be designed to contain pendant functional groups that can react with another part of the molecule. An intramolecular Schmidt reaction has been used with a related piperidine derivative to create a fused diazepine (B8756704) ring system. researchgate.net Similarly, intramolecular hydroamination or cyclization cascades can lead to the formation of various fused heterocyclic structures. nih.gov

The synthesis of bicyclic systems, such as diazabicyclo[3.2.1]octanes, has been achieved from precursors related to piperidines. mdpi.com These transformations often involve an intramolecular nucleophilic attack from a nitrogen or carbon atom onto another functional group within the molecule, such as an ester or an activated double bond, to forge the second ring. researchgate.net These strategies are fundamental in building the core structures of many biologically important molecules.

The Versatility of this compound in Synthetic Chemistry

This compound, a substituted piperidone derivative, has emerged as a significant and versatile synthetic building block in organic chemistry. Its bifunctional nature, featuring a cyclic ketone (lactam) and a bulky tert-butyl ester, provides a unique platform for the strategic construction of complex molecular architectures. This article focuses on the specific roles of this compound as a foundational component in the synthesis of intricate polycyclic systems and as a valuable precursor for diverse heterocyclic structures, including its application in asymmetric synthesis.

Role of Tert Butyl 6 Oxopiperidine 3 Carboxylate As a Synthetic Building Block

The strategic placement of a ketone and a carboxylate group on the piperidine (B6355638) ring makes tert-butyl 6-oxopiperidine-3-carboxylate a valuable scaffold for introducing molecular complexity. The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves as a crucial protecting group, enhancing stability and solubility in organic solvents while allowing for easy deprotection under acidic conditions when required. The ketone and ester functionalities offer reactive sites for a wide array of chemical transformations.

The rigid framework of the piperidine ring in this compound makes it an ideal starting point for the synthesis of fused and bridged polycyclic compounds. The inherent functionalities can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of elaborate three-dimensional structures.

A primary and highly significant application of this compound is its role as a key intermediate in the synthesis of 7-oxo-1,6-diazabicyclo[3.2.1]octane derivatives. googleapis.com These bicyclic structures form the core of a new class of non-β-lactam β-lactamase inhibitors, which are critical for combating antibiotic resistance in bacteria.

The synthesis of these complex molecules requires a piperidine precursor with specific stereochemistry and functionality. This compound serves as an early-stage precursor whose 6-oxo group can be converted into a hydroxyl or amino group. This functionalized piperidine is then elaborated and cyclized to form the final bicyclic system. googleapis.comgoogle.com Patents detailing the synthesis of these inhibitors describe multistep sequences where a highly substituted piperidine derivative is cyclized to create the final bridged structure. google.com For instance, the synthesis of compounds like (2S,5R)-tert-butyl 6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate relies on an appropriately substituted piperidine intermediate that undergoes intramolecular urea (B33335) formation to forge the bicyclic core. google.com

Table 1: Key 7-Oxo-1,6-diazabicyclo[3.2.1]octane Derivatives Synthesized from Piperidine Precursors

| Compound Name | CAS Number | Molecular Formula | Application |

|---|---|---|---|

| tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate | 1174020-64-4 | C17H28N4O5 | Intermediate for β-lactamase inhibitors. achemblock.com |

The reactivity of the ketone and ester groups in this compound allows it to be a precursor for a variety of heterocyclic structures. While its most prominent documented use is in the synthesis of the aforementioned diazabicyclo[3.2.1]octane systems, its potential extends to other heterocyclic frameworks. googleapis.com For example, related oxopiperidine carboxylates have been used to generate piperidine derivatives fused with oxygen-containing heterocycles through stereoselective cyclization reactions. researchgate.net Such transformations highlight the potential of the 6-oxopiperidine scaffold in diversity-oriented synthesis to create libraries of complex molecules for drug discovery. nih.govresearchgate.netscispace.com

In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, this compound serves as a prochiral substrate that can be transformed into valuable chiral building blocks. whiterose.ac.uk The ketone at the 6-position is a prochiral center, meaning it can be reduced to a hydroxyl group with high stereoselectivity, creating two new stereocenters (at C3 and C6) in a controlled manner.

This transformation is exemplified by studies on the related isomer, tert-butyl 4-oxopiperidine-1-carboxylate, where stereoselective reduction of the ketone using hydride reagents like L-selectride yields the corresponding cis-hydroxypiperidine with high diastereoselectivity. researchgate.net Applying this principle, the 6-oxo group of this compound can be reduced to form either the syn or anti alcohol. These chiral hydroxy-ester derivatives are valuable intermediates, as the newly created stereocenters can direct the stereochemical outcome of subsequent reactions. This control is essential for the enantioselective synthesis of complex natural products and pharmaceuticals, including the stereochemically defined 7-oxo-1,6-diazabicyclo[3.2.1]octane inhibitors which require specific (2S,5R) configurations. google.comrsc.org

Table 2: Research Findings on Asymmetric Piperidine Synthesis

| Method | Reagents/Catalyst | Product Type | Key Outcome |

|---|---|---|---|

| Stereoselective Reduction | L-selectride | cis-Hydroxypiperidine | A prochiral ketone on the piperidine ring is reduced to a specific chiral alcohol isomer. researchgate.net |

| Asymmetric Intramolecular Michael Reaction | Chiral Amines | Chiral Piperidine Acetates | Acyclic precursors are cyclized to form chiral piperidines with high enantiomeric excess. rsc.org |

Medicinal Chemistry Research Applications of Tert Butyl 6 Oxopiperidine 3 Carboxylate Derivatives

Scaffold in Rational Drug Design and Development

The tert-butyl 6-oxopiperidine-3-carboxylate framework is a privileged scaffold in rational drug design. Its rigid cyclic structure provides a defined three-dimensional arrangement for appended functional groups, which is crucial for precise interactions with biological targets. researchgate.net Medicinal chemists utilize this scaffold to construct libraries of compounds for screening against various diseases. The tert-butyl ester group offers a lipophilic character and can be readily hydrolyzed under physiological conditions or synthetically manipulated, while the ketone and the carboxylate functionalities provide key points for chemical diversification.

The inherent properties of the piperidine (B6355638) ring, such as its ability to alter lipophilicity and metabolic stability, make it an attractive component to graft onto other molecular scaffolds. enamine.net The introduction of chiral centers within the piperidine ring, a common strategy in modern drug design, can significantly enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce off-target effects like hERG toxicity. researchgate.netthieme-connect.com By modifying the substituents on the piperidine ring, researchers can fine-tune the molecule's properties to optimize its drug-like characteristics. thieme-connect.com

Structure-Activity Relationship (SAR) Studies Incorporating the 6-Oxopiperidine-3-carboxylate Motif

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The 6-oxopiperidine-3-carboxylate motif is frequently incorporated into molecules to explore these relationships. For instance, in the development of α7 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists, a series of piperidine-spirooxadiazole derivatives were synthesized and evaluated, where SAR analysis provided valuable information for further optimization. nih.gov

Similarly, SAR studies on piperidine derivatives have been crucial in developing inhibitors for various enzymes. In the design of HIV-1 protease inhibitors, the stereochemistry and substitution pattern on the piperidine scaffold were found to be decisive for the inhibitor's potency. plos.org Specifically, derivatives containing a (R)-piperidine-3-carboxamide at the P2-ligand position showed remarkable enzyme inhibitory activity. plos.org These studies demonstrate that systematic modifications to the 6-oxopiperidine-3-carboxylate core and its substituents can lead to a clear understanding of the structural requirements for potent biological activity. researchgate.net

Several key design principles guide the modulation of biological activity when incorporating the 6-oxopiperidine-3-carboxylate motif. The spatial arrangement of substituents on the piperidine ring is critical. For example, the position of a substituent can dramatically affect its interaction with a target protein; a substituent at the 3-position of the piperidine ring might confer higher activity than one at the 4-position for a specific target. thieme-connect.com

Furthermore, the nature of the substituents plays a vital role. Introducing groups that can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions can significantly enhance binding affinity and potency. In the development of factor Xa inhibitors, piperidine diamine derivatives with amide and urea (B33335) functionalities, which contain sp2 hybridized nitrogen, showed potent anticoagulant activity. nih.govdrugbank.com The strategic placement of such groups, guided by SAR, allows for the optimization of a compound's interaction with its biological target. mdpi.com

Development of Enzyme Inhibitors

The piperidine scaffold, including the 6-oxopiperidine-3-carboxylate derivative, is a cornerstone in the development of various enzyme inhibitors. nih.gov Its structural versatility allows it to be tailored to fit the active sites of a wide range of enzymes, leading to the discovery of potent and selective inhibitors for therapeutic intervention.

The proteasome is a critical target in cancer therapy, and its inhibition can lead to apoptosis in malignant cells. bohrium.com Piperidine-containing peptidyl derivatives have been designed and synthesized as non-covalent proteasome inhibitors. nih.gov In one study, a series of these derivatives were evaluated, with the most promising compound exhibiting an IC50 value of 0.8 ± 0.2 nM against the 20S proteasome and potent anti-proliferation activities against multiple myeloma cell lines. nih.gov

More recently, piperidine carboxamides have been identified as species-selective proteasome inhibitors for treating malaria. nih.gov These compounds were found to inhibit the P. falciparum proteasome β5 active site (Pf20Sβ5) without significantly affecting human isoforms. Cryo-electron microscopy revealed that these inhibitors bind to a previously untargeted region of the β5 active site, explaining their species selectivity. nih.gov

Table 1: Activity of a Promising Piperidine-Containing Proteasome Inhibitor

| Target | IC50 Value |

|---|---|

| 20S Proteasome | 0.8 ± 0.2 nM |

| RPMI 8226 Cell Line | 8.42 ± 0.74 nM |

| NCI-H929 Cell Line | 7.14 ± 0.52 nM |

Data sourced from a study on non-covalent piperidine-containing peptidyl derivatives as proteasome inhibitors. nih.gov

Beyond the proteasome, piperidine scaffolds have been successfully employed to target a multitude of other enzymes.

Factor Xa Inhibitors : Piperidine diamine derivatives have been investigated as orally bioavailable factor Xa inhibitors for anticoagulant therapy. nih.govdrugbank.com Certain compounds in this class demonstrated high oral activity in rat models. drugbank.com

HIV-1 Protease Inhibitors : A series of potent HIV-1 protease inhibitors were developed using diverse piperidine analogues as P2-ligands. Many of these compounds exhibited IC50 values below 20 nM, with the most active compound showing an IC50 of 3.61 nM. plos.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors : In the context of Alzheimer's disease therapy, piperidine derivatives have been designed as dual inhibitors of AChE and BuChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov

Pyruvate (B1213749) Carboxylase Inhibitors : Analogues of the natural product erianin, incorporating different structural motifs, were evaluated as inhibitors of pyruvate carboxylase in hepatocellular carcinoma cells, demonstrating the broad applicability of scaffold modification in targeting enzymes. rsc.org

Table 2: Examples of Piperidine Scaffolds Targeting Various Enzymes

| Enzyme Target | Piperidine Derivative Class | Key Finding |

|---|---|---|

| Factor Xa | Piperidine diamine derivatives | Potent anticoagulant activity and high oral bioavailability. nih.govdrugbank.com |

| HIV-1 Proteasome | Piperidine-derived P2-ligands | Highly potent inhibition with IC50 values in the low nanomolar range. plos.org |

Modulation of Protein-Protein Interactions (PPIs)

Modulating protein-protein interactions (PPIs) represents a significant and challenging frontier in drug discovery. ajwilsonresearch.com PPIs are crucial for most cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can disrupt or stabilize these interactions are of immense therapeutic interest.

While direct examples specifically citing this compound in PPI modulation are less common in readily available literature, the underlying principles of using rigid scaffolds to mimic peptide secondary structures are well-established. ajwilsonresearch.com The piperidine scaffold, due to its conformational rigidity and the ability to project substituents in defined spatial orientations, is an excellent starting point for designing peptidomimetics. These molecules aim to replicate the presentation of key "hot-spot" amino acid side chains at a PPI interface. For example, conformationally constrained amino acids have been used to create peptide foldamers that mimic an α-helix to inhibit the p53/hDM2 interaction, a critical target in oncology. ajwilsonresearch.com The structural features of the 6-oxopiperidine-3-carboxylate motif make it a suitable platform for developing such mimetics to target a variety of PPIs.

Integration into Targeted Protein Degradation (TPD) Modulators

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of ligands targeting the E3 ubiquitin ligase Cereblon (CRBN). These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs), a class of molecules designed for targeted protein degradation (TPD). PROTACs are heterobifunctional molecules that typically consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By inducing proximity between the POI and the E3 ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.

The piperidine-2,6-dione moiety, which can be derived from this compound precursors, is a key structural feature of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931). These molecules are well-established as ligands for CRBN. In the context of PROTACs, derivatives of these IMiDs, particularly pomalidomide, are frequently employed to recruit the CRBN E3 ligase complex.

The synthesis of these CRBN-recruiting moieties often begins with precursors that can form the piperidine-2,6-dione ring. For instance, protected forms of glutamine, such as Boc-Gln-OH, can be cyclized to form the desired 3-aminopiperidine-2,6-dione (B110489) core structure. nih.gov This key intermediate is then typically condensed with a substituted phthalic anhydride (B1165640) derivative to construct the final pomalidomide-like ligand.

Once the pomalidomide core is synthesized, it can be functionalized with a linker. The most common point of attachment for the linker on pomalidomide-based ligands is the phthalimide (B116566) ring, often at the 4- or 5-position. researchgate.net This is typically achieved through nucleophilic aromatic substitution or other cross-coupling reactions where a functional group on the phthalimide ring is displaced by a linker containing a nucleophile, such as an amine. The linker itself is a critical component of the PROTAC, and its length, rigidity, and chemical composition can significantly impact the efficacy of the final protein degrader. explorationpub.comnih.gov Common linkers include polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. nih.gov

The table below summarizes the components of a typical PROTAC molecule that could be synthesized using derivatives of this compound.

| Component | Function | Common Examples Derived from Research |

| E3 Ligase Ligand | Recruits the Cereblon (CRBN) E3 ubiquitin ligase. | Pomalidomide, Lenalidomide, Thalidomide analogs |

| Linker | Connects the E3 ligase ligand to the POI ligand. | Polyethylene glycol (PEG) chains, alkyl chains |

| Protein of Interest (POI) Ligand | Binds to the target protein intended for degradation. | Varies depending on the target protein |

The following table provides examples of PROTACs that utilize a pomalidomide-based CRBN ligand, illustrating the diversity of targets that can be addressed with this technology.

| PROTAC Name | Target Protein (POI) | E3 Ligase Ligand | Therapeutic Area |

| ARV-110 | Androgen Receptor (AR) | Pomalidomide derivative | Prostate Cancer |

| ARV-471 | Estrogen Receptor (ER) | Pomalidomide derivative | Breast Cancer |

| Various Research Compounds | Bromodomain-containing protein 4 (BRD4) | Pomalidomide derivative | Oncology |

The research into pomalidomide-based PROTACs has demonstrated that the piperidine-2,6-dione scaffold is a versatile and effective recruiter of the CRBN E3 ligase. researchgate.net The development of efficient synthetic routes, potentially starting from precursors like this compound, is crucial for the exploration of new PROTACs targeting a wide range of disease-relevant proteins. The modular nature of PROTAC synthesis allows for the combination of different E3 ligase ligands, linkers, and POI ligands to create a vast library of potential therapeutic agents. nih.gov

Advanced Analytical and Computational Methodologies in Research on Tert Butyl 6 Oxopiperidine 3 Carboxylate

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for the initial identification and characterization of newly synthesized molecules. Techniques like NMR, mass spectrometry, and chromatography provide complementary information regarding the molecular structure, mass, and purity of a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, allowing for unambiguous structural assignment.

For tert-butyl 6-oxopiperidine-3-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the piperidine (B6355638) ring. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the δ 1.4-1.5 ppm range, due to their chemical equivalence. The protons on the piperidine ring would exhibit more complex splitting patterns (multiplets) resulting from spin-spin coupling with adjacent protons. The proton at the C3 position (methine proton) would be coupled to the neighboring methylene (B1212753) protons at C2 and C4, while the protons at C2, C4, and C5 would also show coupling to their neighbors.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the lactam (C6) and the ester (COO), which are expected to appear significantly downfield (δ 165-175 ppm). The quaternary carbon of the tert-butyl group and the carbons of its three methyl groups would also be readily identifiable, alongside the four distinct carbon signals from the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.0 (3 x CH₃) |

| C(CH₃)₃ | - | ~81.0 |

| C2-H₂ | ~3.4-3.6 (m, 2H) | ~45-50 |

| C3-H | ~2.8-3.0 (m, 1H) | ~40-45 |

| C4-H₂ | ~2.0-2.2 (m, 2H) | ~25-30 |

| C5-H₂ | ~2.4-2.6 (m, 2H) | ~30-35 |

| C6 (C=O, lactam) | - | ~170-175 |

| C=O (ester) | - | ~170-175 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₁₁H₁₉NO₄), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The calculated monoisotopic mass is 229.1314 Da. In an ESI-MS experiment, the compound would likely be observed as its protonated molecular ion [M+H]⁺ at m/z 229.1314 or as an adduct with sodium [M+Na]⁺ at m/z 252.1133.

During a chemical synthesis, MS is invaluable for reaction monitoring. A small aliquot of the reaction mixture can be analyzed to track the disappearance of starting materials and the appearance of the product's molecular ion peak, allowing for the optimization of reaction times and conditions. Common fragmentation pathways would likely involve the loss of isobutylene (B52900) (56 Da) from the tert-butyl group to give a prominent fragment ion.

Table 2: Expected Molecular Ions in Mass Spectrometry

| Ion | Formula | Description | Calculated m/z |

| [M]⁺ | C₁₁H₁₉NO₄ | Molecular Ion | 229.1314 |

| [M+H]⁺ | C₁₁H₂₀NO₄⁺ | Protonated Molecule | 230.1387 |

| [M+Na]⁺ | C₁₁H₁₉NNaO₄⁺ | Sodium Adduct | 252.1206 |

| [M-C₄H₈]⁺ | C₇H₁₁NO₄⁺ | Loss of isobutylene | 173.0688 |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and for separating mixtures of isomers. nih.gov For this compound, which has a chiral center at the C3 position, HPLC is particularly crucial.

Furthermore, chiral HPLC is essential for separating the two enantiomers ((R) and (S)) of the compound. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov In cases where diastereomers are formed (e.g., through reactions on the piperidine ring), HPLC is also the standard method for their separation and quantification. For example, studies on similar substituted oxopiperidines have demonstrated the successful separation of cis and trans diastereomers using HPLC, with distinct retention times for each isomer. rsc.org

Table 3: Representative HPLC Separation of Diastereomers for a Related Piperidine Compound

| Isomer | Retention Time (Rt) | Method |

| cis-Isomer | 15 min | Method A |

| trans-Isomer | 12-14 min | Method A |

Data is illustrative and based on the separation of cis/trans-1-n-Butyl-2-(pyridin-3-yl)-6-oxopiperidine-3-carboxylic acid. rsc.org

X-ray Crystallography for Solid-State Structural Analysis

For cyclic compounds like piperidines, X-ray crystallography can confirm the ring's conformation. Based on crystal structures of similar N-substituted piperidone systems, the piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. researchgate.net In this conformation, the bulky tert-butoxycarbonyl group on the nitrogen and the carboxylate group at C3 would likely occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions.

This analysis provides unambiguous proof of the relative stereochemistry between substituents in the case of diastereomers and confirms the absolute stereochemistry for enantiopure compounds when appropriate crystallographic methods are used.

X-ray crystallography also reveals how molecules are arranged in the crystal, which is governed by intermolecular forces. For this compound, the carbonyl oxygen of the lactam is a potent hydrogen bond acceptor. In the absence of strong hydrogen bond donors within the molecule itself, it can form intermolecular interactions with solvent molecules or other functional groups in more complex derivatives. The packing is also influenced by weaker van der Waals forces between the bulky and hydrophobic tert-butyl groups. The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. In related structures, molecules often pack in patterns forming chains or dimers stabilized by weak C-H···O interactions. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study of heterocyclic compounds like this compound. These methodologies provide profound insights into molecular structure, behavior, and reactivity, guiding experimental design and accelerating the discovery process. By simulating molecular systems at an atomic level, researchers can predict properties and understand complex phenomena that are often difficult to probe through experimental means alone.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is critical to its chemical behavior and biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the molecule's spatial arrangements and dynamic behavior.

The piperidine ring, a saturated six-membered heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents—the tert-butyl carboxylate group at the 3-position and the carbonyl group at the 6-position—influences the conformational equilibrium. The bulky tert-butyl group is known to be a "conformational anchor," strongly preferring an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions.

Molecular dynamics simulations offer a way to observe the motion of the molecule over time, providing a dynamic picture of its conformational landscape. researchgate.net In these simulations, the molecule is placed in a simulated physiological environment (e.g., a box of water molecules) and its trajectory is calculated by solving Newton's equations of motion. researchgate.net This allows researchers to assess the stability of different conformations, the flexibility of the ring system, and its interactions with solvent molecules. researchgate.net Key parameters derived from MD simulations, such as Root-Mean-Square Deviation (RMSD), hydrogen bonding patterns, and Solvent-Accessible Surface Area (SASA), reveal how the molecule behaves in a biological context. researchgate.net

Table 1: Key Parameters in Molecular Dynamics Simulations of Piperidine Derivatives

| Parameter | Description | Significance in Research |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule at a given time compared to a reference structure. | Indicates the structural stability and conformational changes of the molecule over the simulation time. A stable RMSD suggests the molecule has reached equilibrium. researchgate.net |

| Radius of Gyration (Rg) | Represents the root mean square distance of the molecule's atoms from their common center of mass. | Provides insight into the compactness of the molecule's structure. Changes in Rg can indicate conformational unfolding or folding. |

| Solvent-Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Helps understand how the molecule interacts with its environment, which is crucial for predicting solubility and binding to biological targets. researchgate.net |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds between the molecule and solvent or other molecules. | Crucial for understanding intermolecular interactions that stabilize the molecule's conformation and its binding to target proteins. researchgate.net |

Virtual Screening and Ligand-Based Drug Design Approaches

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. thieme-connect.comthieme-connect.com this compound, as a chiral piperidine derivative, represents a valuable building block for the design of new therapeutic agents. researchgate.net Virtual screening and ligand-based drug design are computational strategies that leverage this structural motif to identify and optimize new drug candidates.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. dovepress.com If this compound or a similar scaffold is part of a known active molecule, its structure can be used as a query to screen databases for compounds with similar shapes and chemical features. mdpi.com This process, often involving molecular docking, predicts the binding affinity and orientation of a ligand within the active site of a target protein, thereby narrowing down the number of compounds for experimental testing. plos.orgtandfonline.com

Ligand-Based Drug Design is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. researchgate.net Methods like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are central to this approach. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. dovepress.com By creating a pharmacophore based on active piperidine-containing compounds, researchers can screen libraries for new molecules that match the model, even if their underlying chemical scaffolds are different. nih.gov

Table 2: Hypothetical Ligand-Based Design Workflow for Piperidine Scaffolds

| Step | Method | Description | Objective |

| 1. Dataset Collection | Literature/Database Search | Compile a set of piperidine derivatives with known biological activity against a specific target. | Create a basis for model generation. |

| 2. Pharmacophore Modeling | 3D Pharmacophore Generation | Identify common chemical features and their spatial arrangement among the most active molecules. | Develop a 3D query for screening new compounds. researchgate.net |

| 3. Virtual Screening | Database Filtering | Screen large chemical databases (e.g., ZINC, PubChem) against the generated pharmacophore model. | Identify novel molecular scaffolds that fit the activity requirements. mdpi.com |

| 4. Docking and Scoring | Molecular Docking (if target structure is known) | Dock the screened hits into the target's binding site to predict binding modes and affinities. | Prioritize hits based on predicted binding energy and interactions. mdpi.com |

| 5. ADMET Prediction | In Silico Profiling | Computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked hits. | Select candidates with favorable drug-like properties for synthesis and experimental testing. researchgate.net |

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of molecules and elucidating complex reaction mechanisms. researchgate.net For this compound, these calculations can provide detailed information about its electronic structure, helping to identify the most reactive sites and predict how it will behave in different chemical reactions.

DFT calculations can determine various molecular properties and reactivity descriptors. For instance, mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial; a small HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net

These computational tools are also used to model entire reaction pathways. acs.org By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy barriers and reaction thermodynamics. This allows for the prediction of the most likely mechanism for a given transformation, such as the formation of the piperidine ring itself or subsequent functionalization. nih.gov For example, DFT studies can clarify the role of catalysts, the stereoselectivity of a reaction, and the stability of intermediates, providing a level of detail that complements experimental investigation. acs.org

Table 3: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Definition | Predicted Chemical Insight |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability of a molecule to donate electrons. Higher HOMO energy corresponds to a better electron donor (nucleophile). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of a molecule to accept electrons. Lower LUMO energy corresponds to a better electron acceptor (electrophile). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net |

| Electrostatic Potential (ESP) | The potential energy of a positive test charge at a particular location near a molecule. | Maps electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, identifying sites for electrophilic and nucleophilic attack, respectively. |

| Mulliken Atomic Charges | A theoretical method for partitioning the total electron density among the atoms in a molecule. | Provides an estimate of the partial charge on each atom, helping to identify reactive centers. |

常见问题

Q. What are the key synthetic routes for tert-butyl 6-oxopiperidine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and Boc (tert-butoxycarbonyl) protection. For example, reacting piperidine derivatives with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP) in anhydrous solvents like dichloromethane or THF. Optimization includes:

Q. What spectroscopic methods are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ 1.4–1.5 ppm for tert-butyl group; δ 3.0–4.0 ppm for piperidine protons) and ¹³C NMR (δ 80–85 ppm for Boc carbonyl).

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- Infrared (IR) Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of ester and ketone).

Cross-referencing spectral data with computational predictions (e.g., DFT) ensures accurate structural assignment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Critical protocols include:

- Storage : Refrigerated (2–8°C) in airtight containers to prevent hydrolysis.

- PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of vapors.

- Ignition Control : Avoid open flames; use explosion-proof equipment in storage areas .

Q. How is this compound utilized as a building block in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor for:

- Peptidomimetics : Incorporation into protease inhibitors via ketone functionalization.

- Kinase Inhibitors : Functionalization of the piperidine ring for target binding.

- Prodrugs : Hydrolysis of the Boc group under acidic conditions releases active amines.

Its stability under diverse reaction conditions makes it ideal for multi-step syntheses .

Q. What are the best practices for storing this compound to ensure stability?

- Methodological Answer : Store in amber glass containers under nitrogen at –20°C to prevent oxidation and moisture ingress. Monitor purity via periodic HPLC analysis (C18 column, acetonitrile/water gradient). Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound using design of experiments (DoE) methodologies?

- Methodological Answer : Apply a central composite design to test variables:

- Factors : Catalyst loading (0.1–1.0 eq), temperature (0–40°C), solvent polarity (DCM to DMF).

- Response Surface Analysis : Identify interactions between factors (e.g., high temperature + polar solvents may degrade Boc groups).

- Validation : Confirm optimal conditions with triplicate runs (e.g., 25°C, 0.5 eq DMAP, THF solvent) .

Q. How does the tert-butyl group influence the reactivity and downstream functionalization of this compound in multi-step syntheses?

- Methodological Answer : The tert-butyl group:

- Steric Effects : Shields the piperidine nitrogen, directing electrophilic attacks to the ketone.

- Deprotection : Cleaved under acidic conditions (e.g., TFA/DCM) to generate free amines for coupling.

- Solubility : Enhances lipophilicity for membrane permeability assays.

Monitor deprotection kinetics via TLC (silica gel, ninhydrin staining) .

Q. What advanced techniques are employed to analyze the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Stereochemical analysis involves:

Q. How can researchers mitigate challenges in crystallizing this compound derivatives for X-ray diffraction studies?

- Methodological Answer :

Strategies include: - Solvent Screening : Test mixed solvents (e.g., ethanol/water) for slow evaporation.

- Seeding : Introduce microcrystals from analogous compounds.

- Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours.

- Additives : Use ionic liquids (e.g., [BMIM][BF₄]) to reduce lattice defects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。